molecular formula C2HBF5K B13481691 Potassium (2,2-difluoroethenyl)trifluoroboranuide

Potassium (2,2-difluoroethenyl)trifluoroboranuide

Cat. No.: B13481691
M. Wt: 169.93 g/mol
InChI Key: ZETWBJFOKXOEPD-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoroethenyl)trifluoroboranuide is a chemical compound with the molecular formula C2HBF5K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes both difluoroethenyl and trifluoroboranuide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,2-difluoroethenyl)trifluoroboranuide can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,2-difluoroethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.

    Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium (2,2-difluoroethenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2,2-difluoroethenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective partner in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Potassium (2,2-difluoroethenyl)trifluoroboranuide can be compared with other potassium organotrifluoroborates, such as:

These compounds share similar stability and reactivity characteristics but differ in their specific structures and applications

Properties

Molecular Formula

C2HBF5K

Molecular Weight

169.93 g/mol

IUPAC Name

potassium;2,2-difluoroethenyl(trifluoro)boranuide

InChI

InChI=1S/C2HBF5.K/c4-2(5)1-3(6,7)8;/h1H;/q-1;+1

InChI Key

ZETWBJFOKXOEPD-UHFFFAOYSA-N

Canonical SMILES

[B-](C=C(F)F)(F)(F)F.[K+]

Origin of Product

United States

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